N-(2H-1,3-benzodioxol-5-yl)-3-(3,5-dimethylpiperidin-1-yl)propanamide; oxalic acid
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Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-3-(3,5-dimethylpiperidin-1-yl)propanamide; oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-3-(3,5-dimethylpiperidin-1-yl)propanamide typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Piperidine Ring: The piperidine ring can be synthesized via the hydrogenation of pyridine derivatives.
Amide Bond Formation: The final step involves coupling the benzodioxole and piperidine derivatives through an amide bond formation using reagents like carbodiimides or acid chlorides.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to carry out the multi-step synthesis.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the amide bond or the piperidine ring, using agents like lithium aluminum hydride.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its unique structure.
Receptor Binding: Studied for its ability to bind to certain biological receptors.
Medicine
Drug Development: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-3-(3,5-dimethylpiperidin-1-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole ring can interact with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. This dual interaction can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **N-(2H-1,3-benzodioxol-5-yl)-3-(3,5-dimethylpiperidin-1-yl)propanamide
- **N-(2H-1,3-benzodioxol-5-yl)-3-(3,5-dimethylpiperidin-1-yl)butanamide
- **N-(2H-1,3-benzodioxol-5-yl)-3-(3,5-dimethylpiperidin-1-yl)pentanamide
Uniqueness
The unique combination of the benzodioxole and piperidine rings in N-(2H-1,3-benzodioxol-5-yl)-3-(3,5-dimethylpiperidin-1-yl)propanamide provides it with distinct chemical and biological properties
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-(3,5-dimethylpiperidin-1-yl)propanamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3.C2H2O4/c1-12-7-13(2)10-19(9-12)6-5-17(20)18-14-3-4-15-16(8-14)22-11-21-15;3-1(4)2(5)6/h3-4,8,12-13H,5-7,9-11H2,1-2H3,(H,18,20);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWFGBCMFEDNIKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CCC(=O)NC2=CC3=C(C=C2)OCO3)C.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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